molecular formula C10H12O4 B1594241 2,3-Dihydroxypropyl benzoate CAS No. 3376-59-8

2,3-Dihydroxypropyl benzoate

Cat. No.: B1594241
CAS No.: 3376-59-8
M. Wt: 196.2 g/mol
InChI Key: SFCPXHKCMRZQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxypropyl benzoate is an organic compound with the molecular formula C10H12O4 It is an ester formed from benzoic acid and 2,3-dihydroxypropyl alcohol

Scientific Research Applications

2,3-Dihydroxypropyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the formulation of cosmetics and personal care products due to its moisturizing properties.

Safety and Hazards

The safety information for 2,3-Dihydroxypropyl benzoate indicates that it has a GHS07 signal word, which means "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335, indicating potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 2,3-Dihydroxypropyl benzoate are not mentioned in the search results, the compound’s potential uses in various chemical reactions and its role in the field of organic chemistry suggest that it could be a subject of future research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl benzoate can be achieved through several methods. One common method involves the esterification of benzoic acid with 2,3-dihydroxypropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Reactants: Benzoic acid and 2,3-dihydroxypropyl alcohol

    Catalyst: Concentrated sulfuric acid or hydrochloric acid

    Conditions: Refluxing the mixture at elevated temperatures (around 80-100°C) for several hours

Another method involves the transesterification of methyl benzoate with 2,3-dihydroxypropyl alcohol in the presence of a base catalyst such as sodium methoxide.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypropyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce benzoic acid and 2,3-dihydroxypropyl alcohol.

    Oxidation: It can be oxidized to form benzoic acid and other oxidation products.

    Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Hydrolysis: Benzoic acid and 2,3-dihydroxypropyl alcohol

    Oxidation: Benzoic acid and other oxidation products

    Substitution: Various substituted benzoates depending on the reagents used

Comparison with Similar Compounds

    2,3-Dihydroxypropyl 4-hydroxybenzoate: Similar structure but with an additional hydroxyl group on the benzene ring.

    2,3-Dihydroxypropyl butyrate: Similar ester but with a butyrate group instead of a benzoate group.

    Glycerol esters: Compounds like glycerol monostearate and glycerol monooleate share similar hydroxyl functionalities.

Uniqueness: 2,3-Dihydroxypropyl benzoate is unique due to its specific combination of hydroxyl and benzoate groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable esters makes it valuable in multiple applications.

Properties

IUPAC Name

2,3-dihydroxypropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCPXHKCMRZQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872268
Record name 2,3-Dihydroxypropyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3376-59-8
Record name 1-Monobenzoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydroxypropyl benzoate
Reactant of Route 2
Reactant of Route 2
2,3-Dihydroxypropyl benzoate
Reactant of Route 3
Reactant of Route 3
2,3-Dihydroxypropyl benzoate
Reactant of Route 4
Reactant of Route 4
2,3-Dihydroxypropyl benzoate
Reactant of Route 5
Reactant of Route 5
2,3-Dihydroxypropyl benzoate
Reactant of Route 6
Reactant of Route 6
2,3-Dihydroxypropyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.